molecular formula C12H14N2S B12096755 [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B12096755
M. Wt: 218.32 g/mol
InChI Key: TYLMVLGNPDZPBX-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methylamine is an organic compound that features a thiazole ring and a substituted benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Substitution Reaction: The thiazole ring is then functionalized with a benzylamine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Methylphenyl)methylamine can undergo oxidation reactions, typically forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrothiazoles: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylphenyl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, (4-Methylphenyl)methylamine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of dyes, agrochemicals, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)methylamine
  • (4-Methylphenyl)methylamine
  • (4-Methylphenyl)methylamine

Uniqueness

(4-Methylphenyl)methylamine is unique due to the specific positioning of the thiazole ring and the benzylamine group. This configuration can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiazole ring also imparts unique electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C12H14N2S/c1-10-2-4-11(5-3-10)6-13-7-12-8-14-9-15-12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

TYLMVLGNPDZPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CN=CS2

Origin of Product

United States

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